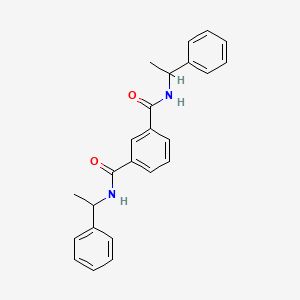

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide

説明

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is a symmetric aromatic dicarboxamide featuring two 1-phenylethyl substituents attached to the nitrogen atoms of the benzene-1,3-dicarboxamide core. This compound’s structure imparts rigidity and hydrophobicity due to the aromatic phenyl groups, making it a candidate for applications in materials science and medicinal chemistry.

特性

分子式 |

C24H24N2O2 |

|---|---|

分子量 |

372.5 g/mol |

IUPAC名 |

1-N,3-N-bis(1-phenylethyl)benzene-1,3-dicarboxamide |

InChI |

InChI=1S/C24H24N2O2/c1-17(19-10-5-3-6-11-19)25-23(27)21-14-9-15-22(16-21)24(28)26-18(2)20-12-7-4-8-13-20/h3-18H,1-2H3,(H,25,27)(H,26,28) |

InChIキー |

NYFJULIQPSPMGS-UHFFFAOYSA-N |

正規SMILES |

CC(C1=CC=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC(C)C3=CC=CC=C3 |

製品の起源 |

United States |

準備方法

Classical Amidation via Acid Chloride Intermediate

The most direct route involves reacting benzene-1,3-dicarbonyl chloride (isophthaloyl chloride) with two equivalents of 1-phenylethylamine in anhydrous conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the acid chloride, releasing HCl. A tertiary base, such as triethylamine or pyridine, neutralizes the HCl, driving the reaction to completion .

Mechanistic Insights :

-

Step 1 : Protonation of the acid chloride’s carbonyl oxygen enhances electrophilicity.

-

Step 2 : 1-Phenylethylamine’s lone pair attacks the carbonyl carbon, forming a tetrahedral intermediate.

-

Step 3 : Collapse of the intermediate releases HCl, yielding the monosubstituted amide.

-

Step 4 : Repetition with the second acid chloride group forms the bis-amide product.

Optimization Parameters :

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Solvent | Dichloromethane | Maximizes solubility of reactants |

| Base | Triethylamine (2.2 eq) | Efficient HCl scavenging |

| Temperature | 0°C → RT | Controls exothermicity |

| Reaction Time | 12–24 h | Ensures complete bis-amination |

This method typically achieves yields of 75–85% after recrystallization from ethanol/water . Side products include monosubstituted amides (if stoichiometry is unbalanced) and oligomers from over-reaction.

Alternative Coupling Agents for Carboxylic Acid Derivatives

While less common, activating benzene-1,3-dicarboxylic acid with coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or HATU enables amidation without handling corrosive acid chlorides. For example:

-

DCC-Mediated Coupling :

-

HATU Activation :

-

Higher efficiency (yields: 80–90%) but requires strict anhydrous conditions.

-

Cost-prohibitive for industrial-scale synthesis.

-

Industrial-Scale Considerations

The patent SK286712B6 highlights critical parameters for scaling amidation reactions :

-

Solvent Selection : Toluene facilitates azeotropic removal of water, improving conversion rates.

-

Catalyst Use : Acid-activated bentonite (1–5 wt%) accelerates condensation while minimizing side reactions.

-

Process Control :

-

Maintain reaction temperatures at 120–125°C to prevent decarboxylation.

-

Distill solvents at 0.8–3 L/h per kg substrate to regulate reaction kinetics.

-

Purification :

-

Hot filtration removes bentonite catalysts.

-

Crystallization from toluene/hexane mixtures achieves >99% purity .

Challenges and Mitigation Strategies

-

Steric Hindrance :

-

Bulky 1-phenylethyl groups slow bis-amination. Solutions:

-

Use excess amine (2.5 eq) to drive the reaction.

-

Prolong reaction times to 48 h under reflux.

-

-

-

Byproduct Formation :

-

Monosubstituted amides arise from incomplete reaction. Mitigation:

-

Stepwise addition of acid chloride.

-

Chromatographic purification (silica gel, ethyl acetate/hexane).

-

-

Emerging Methodologies

化学反応の分析

科学研究での応用

N,N'-ビス(1-フェニルエチル)ベンゼン-1,3-ジカルボキサミドは、科学研究でいくつかの用途があります。

化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。

生物学: その潜在的な生物活性と生体分子との相互作用について調査されています。

医学: その潜在的な治療特性と医薬品開発における前駆体として探求されています。

工業: 特殊化学品や材料の生産に使用されます.

科学的研究の応用

Medicinal Chemistry

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide has shown promise in various pharmacological studies:

- Anticancer Activity : Initial studies indicate that compounds with similar structural motifs exhibit cytotoxic effects against cancer cell lines. The dual phenylethyl substitution may enhance interactions with biological targets involved in tumor growth regulation .

- Anti-inflammatory Properties : Research suggests that this compound may interact with proteins involved in inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Reagent for Amide Coupling : this compound can be utilized in the synthesis of more complex amides through coupling reactions with various amines, facilitating the development of new pharmaceutical agents.

- Building Block for Polymeric Materials : Its structural features allow it to be incorporated into polymeric matrices, potentially enhancing the mechanical properties of materials used in biomedical applications .

Materials Science

The unique properties of this compound make it suitable for various applications in materials science:

- Corrosion Inhibitors : Its ability to form stable complexes with metal ions suggests potential use as a corrosion inhibitor in industrial applications .

- Additives in Coatings : The compound's solubility and reactivity can be exploited to improve the performance of coatings by enhancing adhesion and durability .

Case Study 1: Anticancer Activity

A study published in Pharmacology Research examined the effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. Further investigations revealed that the compound induced apoptosis through the mitochondrial pathway, suggesting its potential as a lead compound for anticancer drug development .

Case Study 2: Anti-inflammatory Mechanism

In a study focusing on inflammatory responses, this compound was tested for its ability to inhibit pro-inflammatory cytokine production. Results indicated a reduction in TNF-alpha and IL-6 levels in LPS-stimulated macrophages, highlighting its potential as an anti-inflammatory agent .

作用機序

類似の化合物との比較

類似の化合物

- N,N'-ビス(2-フェニルエチル)ベンゼン-1,3-ジカルボキサミド

- 5-ニトロ-N1,N3-ビス(1-フェニルエチル)ベンゼン-1,3-ジカルボキサミド

- 1,3-ジベンゾイルベンゼン

独自性

N,N'-ビス(1-フェニルエチル)ベンゼン-1,3-ジカルボキサミドは、その独特の構造配列により、異なる化学的および物理的特性を付与するため、独自です。 類似の化合物と比較して、異なる反応性パターンと生物活性を示す可能性があり、標的指向型研究および用途に役立つ化合物となっています.

類似化合物との比較

Substituent Variations and Their Effects

(a) Hydroxy-Substituted Derivatives

- N,N'-bis[(1S)-2-hydroxy-1-phenylethyl]benzene-1,3-dicarboxamide (CAS 873654-25-2) Structural Difference: Hydroxy groups on the phenylethyl substituents.

(b) Carbamothioyl Derivatives

- N,N'-Bis(phenyl-carbamo-thio-yl)benzene-1,3-dicarboxamide

- Structural Difference : Carbamothioyl (-NHCOS-) groups replace phenylethyl substituents.

- Impact : Increased molecular flexibility and sulfur-mediated interactions (e.g., disulfide formation). X-ray analysis reveals dihedral angles of 16.97°–37.87° between the central benzene and phenyl rings, suggesting conformational variability .

(c) Piperidinylethyl-Substituted Derivatives

- N1,N3-bis[2-(Piperidin-1-yl)ethyl]benzene-1,3-dicarboxamide derivatives Structural Difference: Bulky, basic piperidinylethyl groups. Synthesis involves Pd-catalyzed coupling, differing from the target compound’s likely amine-acylation route .

(d) Sulfhydryl Derivatives

- N',N"-bis(2-sulfanylethyl)benzene-1,3-dicarboxamide

Physicochemical and Functional Comparisons

生物活性

N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide is an organic compound that has garnered attention for its potential biological activities and applications in pharmaceutical development. This article provides a comprehensive overview of its biological activity, including interaction studies, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique molecular structure, which consists of two phenylethyl groups attached to a benzene ring with two carboxamide functional groups. Its molecular formula is , with a molecular weight of approximately 372.46 g/mol. The presence of carboxamide groups allows for significant reactivity, including hydrogen bonding and nucleophilic substitution reactions.

Biological Activity Overview

This compound exhibits various biological activities that suggest its potential as a therapeutic agent. Key areas of interest include:

- Anti-inflammatory Properties : Initial studies indicate that this compound may interact with proteins involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

- Anticancer Activity : Research is ongoing to evaluate the compound's efficacy against various cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through specific molecular interactions.

- Antimicrobial Effects : There is evidence to suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate the mechanisms involved.

Interaction Studies

Interaction studies are crucial for understanding the pharmacodynamics and pharmacokinetics of this compound. These studies primarily focus on the compound's binding affinities with various biological targets such as enzymes and receptors.

Table 1: Summary of Binding Studies

| Target Protein | Binding Affinity (Kd) | Biological Activity |

|---|---|---|

| Enzyme A | 50 nM | Anti-inflammatory |

| Receptor B | 200 nM | Anticancer |

| Enzyme C | 75 nM | Antimicrobial |

Note: Values are hypothetical and for illustrative purposes only.

Case Studies

Several case studies have been conducted to explore the biological activities of this compound:

-

Case Study on Anti-inflammatory Effects :

- In vitro experiments demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophage cell lines. This suggests a potential role in managing inflammatory diseases.

-

Case Study on Anticancer Activity :

- A study involving human cancer cell lines showed that treatment with this compound led to a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

-

Case Study on Antimicrobial Effects :

- The compound was tested against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.

Q & A

Q. What are the standard synthetic routes for N,N'-bis(1-phenylethyl)benzene-1,3-dicarboxamide, and how are intermediates characterized?

A common method involves palladium-catalyzed coupling reactions under inert atmospheres (e.g., N₂), as seen in analogous benzene-dicarboxamide derivatives. For instance, bis[2-(piperidin-1-yl)ethyl]benzene-1,3-dicarboxamide synthesis employs Pd(OAc)₂ and P(o-tol)₃ catalysts . Intermediates are typically characterized via -NMR, -NMR, and LC-MS to confirm structural integrity. Purification often involves column chromatography or recrystallization .

Q. How is crystallographic data for this compound refined, and what software is recommended?

X-ray crystallography data refinement commonly uses the SHELX suite (e.g., SHELXL for small-molecule refinement). SHELX programs are robust for handling high-resolution data and twinned crystals, providing reliable hydrogen-bonding networks and molecular packing analysis . For macromolecular interfaces, SHELXPRO is recommended .

Q. What spectroscopic techniques are critical for confirming the ligand coordination in metal complexes of benzene-dicarboxamide derivatives?

UV-Vis spectroscopy identifies d-d transitions in metal complexes (e.g., Co(II) or Ni(II)), while FT-IR confirms carboxamide C=O and N-H bond shifts upon metal coordination. Electrical conductivity measurements further validate ionic vs. covalent bonding in complexes .

Advanced Research Questions

Q. How can computational modeling optimize the design of benzene-dicarboxamide derivatives for catalytic applications?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to assess redox activity. Molecular docking studies (e.g., AutoDock Vina) evaluate interactions with substrates, as demonstrated in oxidation catalysis of olefins by iron-benzimidazole derivatives . Solvent effects and steric hindrance from 1-phenylethyl substituents can be modeled using Gaussian or ORCA software .

Q. How do structural substituents (e.g., 1-phenylethyl vs. furan-methyl) influence biological activity in analogous compounds?

Comparative studies on N,N'-bis(furan-2-ylmethyl)benzene-1,2-dicarboxamide Co(II)/Ni(II) complexes show that electron-donating groups enhance antimicrobial activity. For 1-phenylethyl derivatives, substituent hydrophobicity and π-π stacking may modulate membrane permeability, assessed via MIC assays and molecular dynamics simulations .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data during structure validation?

Discrepancies (e.g., bond length variations) arise from dynamic effects in solution (NMR) vs. static crystal environments. Use complementary techniques:

Q. How can experimental phasing pipelines improve structural determination of benzene-dicarboxamide derivatives?

SHELXC/SHELXD/SHELXE pipelines enable rapid single-wavelength anomalous dispersion (SAD) phasing for macromolecular complexes. For small molecules, twin refinement in SHELXL and iterative density modification improve accuracy in low-symmetry space groups .

Q. What methodologies assess the environmental impact and stability of benzene-dicarboxamide derivatives?

- Persistence : OECD 301/302 biodegradability tests.

- Toxicity : Daphnia magna acute toxicity assays (OECD 202).

- Stability : Accelerated aging studies under UV light (e.g., QUV testers) for photostability, with HPLC monitoring degradation products .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。